molecular formula C17H19BrN4O2 B12158594 1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide

1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12158594
M. Wt: 391.3 g/mol
InChI Key: RLQYJNCINQKIFR-UHFFFAOYSA-N
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Description

1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated indazole ring, a cyclopentyl group, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of indazole, followed by the introduction of the cyclopentyl group and the formation of the pyrrolidine carboxamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromine atom in the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.

    Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound may be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function and potentially therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromo-1H-indazol-3-yl)acetic acid: This compound shares the brominated indazole ring but differs in its acetic acid moiety.

    2-(6-Bromo-2H-indazol-3-yl)ethan-1-amine: Similar in structure but contains an ethanamine group instead of the pyrrolidine carboxamide moiety.

Uniqueness

1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a brominated indazole ring, a cyclopentyl group, and a pyrrolidine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H19BrN4O2

Molecular Weight

391.3 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H19BrN4O2/c18-11-5-6-13-14(8-11)20-21-16(13)22-9-10(7-15(22)23)17(24)19-12-3-1-2-4-12/h5-6,8,10,12H,1-4,7,9H2,(H,19,24)(H,20,21)

InChI Key

RLQYJNCINQKIFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br

Origin of Product

United States

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